1-(1-Methyl-2-benzimidazolyl)ethanol

Description

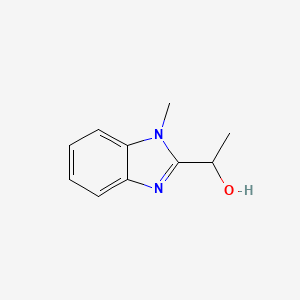

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylbenzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNWGBPRRHESCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3319-28-6 | |

| Record name | Ethanol, 1-(1-methyl-2-benzimidazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Methyl-2-benzimidazolyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Methodologies for the Chemical Synthesis of 1 1 Methyl 2 Benzimidazolyl Ethanol

Strategies for Benzimidazole (B57391) Core Formation

The formation of the benzimidazole ring is a foundational step in heterocyclic chemistry, with several well-established strategies. The most common methods start from o-phenylenediamine (B120857) or its derivatives. researchgate.net

Two classical and widely adapted methods are the Phillips-Ladenburg and Weidenhagen reactions. researchgate.netthieme-connect.comrsc.org The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, often under acidic conditions and at elevated temperatures. researchgate.netwikipedia.orgcolab.wssemanticscholar.org For the synthesis of a 2-methylbenzimidazole (B154957) precursor, acetic acid would be the reagent of choice. google.com The Weidenhagen reaction, conversely, utilizes aldehydes for the condensation, followed by an oxidation step to form the aromatic benzimidazole ring. rsc.orgsemanticscholar.orgresearchgate.net

Modern adaptations of these core reactions focus on improving yields, reducing reaction times, and employing milder conditions through the use of various catalysts.

Table 1: Comparison of Selected Methods for Benzimidazole Core Synthesis

| Method | Reagents | Catalyst/Conditions | Key Features | Citations |

| Phillips-Ladenburg | o-Phenylenediamine, Acetic Acid | Dilute mineral acid (e.g., HCl), heating | Classical, direct method for 2-alkylbenzimidazoles. | wikipedia.orgcolab.ws |

| Weidenhagen | o-Phenylenediamine, Aldehyde | Oxidizing agent (e.g., hypervalent iodine, O2) | Mild conditions, short reaction times with modern oxidants. | semanticscholar.orgorganic-chemistry.org |

| Catalytic Condensation | o-Phenylenediamine, Aldehyde | nano-ZnS, 70 °C, ethanol (B145695) | Heterogeneous, green catalyst, high yields. | ajgreenchem.com |

| Catalytic Condensation | o-Phenylenediamine, Aldehyde | Ferrous sulphate, ethanol/water | Eco-friendly, inexpensive catalyst, good yields. | wisdomlib.org |

| Solvent-Free | o-Phenylenediamine, Acetic Acid | 140 °C, neat | Green chemistry approach, avoids solvent waste. | semanticscholar.org |

The reaction mechanism for the Phillips-Ladenburg synthesis proceeds through the acylation of one amino group of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to yield the final benzimidazole ring. wikipedia.org The Weidenhagen reaction first forms a Schiff base between the aldehyde and one of the amine groups, which then cyclizes to a dihydrobenzimidazole (an imidazoline). This intermediate is subsequently oxidized to the aromatic benzimidazole. semanticscholar.org

Approaches for Introducing the 1-Hydroxyethyl Moiety at C2

Introducing the 1-hydroxyethyl group at the C2 position is most strategically accomplished by the reduction of a carbonyl precursor, namely 2-acetyl-1-methylbenzimidazole.

The synthesis of the key 2-acetylbenzimidazole (B97921) synthon can be achieved through several routes. biointerfaceresearch.com A common method is the oxidation of 2-(1-hydroxyethyl)benzimidazole using oxidizing agents like potassium dichromate (K2Cr2O7) in dilute sulfuric or acetic acid. biointerfaceresearch.com Another approach involves the direct reaction of o-phenylenediamines with pyruvaldehyde, where 2-acetylbenzimidazole can be recovered as a product. biointerfaceresearch.com

Once the N-methylated precursor, 2-acetyl-1-methylbenzimidazole, is obtained, the final step is the reduction of the acetyl group's carbonyl function. This is a standard transformation in organic synthesis and can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminium hydride, to yield the target secondary alcohol, 1-(1-Methyl-2-benzimidazolyl)ethanol. wikipedia.org

An alternative, though less common, synthetic route could involve the direct C2-functionalization of 1-methylbenzimidazole. This would require deprotonation at the C2 position using a strong base to form a nucleophilic intermediate, which could then react with acetaldehyde (B116499).

N-Methylation and Regioselective Functionalization at N1

The methylation of an unsymmetrical benzimidazole presents a challenge of regioselectivity, as the reaction can occur at either the N1 or N3 nitrogen atom, leading to a mixture of isomers. For the target compound, methylation is required specifically at the N1 position.

Standard alkylation conditions, such as using an alkyl halide with a base like sodium hydride or potassium carbonate, often yield a mixture of products, with the ratio depending on steric and electronic factors. nih.gov Often, alkylation favors the less sterically encumbered nitrogen atom. nih.gov

To overcome this, specific methodologies have been developed to achieve highly regioselective N-methylation that favors the more sterically hindered isomer, which is often the desired outcome for N1-substituted benzimidazoles. nih.govacs.org One such advanced method involves a sequence of N-sulfonylation, regioselective methylation, and subsequent desulfonylation. nih.govamazonaws.com Biocatalytic approaches using engineered enzymes have also been shown to provide excellent control over the site of methylation on functionalized benzimidazoles. researchgate.net

Table 2: Selected Reagents and Strategies for N-Methylation of Benzimidazoles

| Reagent/Method | Conditions | Outcome | Citations |

| Methyl iodide / Base | K2CO3, NaH, etc. in aprotic solvent | Often yields a mixture of N1 and N3 isomers. | nih.gov |

| N-Sulfonylation/Methylation | 1. Sulfonyl chloride; 2. Methylating agent; 3. Deprotection | Protects one nitrogen to direct methylation to the other, providing high regioselectivity. | nih.govamazonaws.com |

| Biocatalytic Methylation | Engineered SAM-dependent transferases, MeI | High regioselectivity for the sterically hindered nitrogen. | researchgate.net |

| Directed Alkylation | i-PrMgCl·LiCl, then Methyl iodide | Can reverse inherent selectivity, favoring the more hindered N-alkylation. | acs.org |

The choice of method depends on the specific substrate and the need to avoid a mixture of regioisomers, with directed and biocatalytic methods offering the highest degree of control. nih.govresearchgate.net

Stereoselective Synthetic Pathways for Enantiomeric Control

The target molecule, this compound, contains a stereogenic center at the carbon atom bearing the hydroxyl group. Therefore, its synthesis will produce a racemic mixture of (R) and (S) enantiomers unless a stereoselective method is employed. Achieving enantiomeric control is crucial in pharmaceutical chemistry and is typically accomplished through two main strategies: asymmetric reduction of the ketone precursor or resolution of the racemic alcohol.

Asymmetric Reduction: This is one of the most efficient methods for producing chiral secondary alcohols. rsc.org It involves the reduction of the prochiral ketone, 2-acetyl-1-methylbenzimidazole, using a chiral reducing agent or a catalyst. wikipedia.orgrsc.org

Catalytic Asymmetric Reduction: This approach uses a stoichiometric reductant like borane (B79455) or hydrogen gas in the presence of a catalytic amount of a chiral catalyst. wikipedia.org Well-known examples include Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts and Noyori asymmetric hydrogenation using Ruthenium-BINAP catalyst systems. nih.govnih.gov These methods can provide high enantioselectivity, affording the desired alcohol enantiomer in high purity. nih.govgoogle.com

Stoichiometric Chiral Reductants: Reagents like Midland Alpine borane or lithium aluminum hydride modified with a chiral alcohol (BINAL-H) can also be used, though they require stoichiometric amounts of the chiral material. wikipedia.orguwindsor.ca

Enzymatic Kinetic Resolution: This strategy involves the use of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic alcohol faster than the other. dss.go.thrsc.org For example, reacting racemic this compound with an acyl donor (like vinyl acetate) in the presence of a lipase such as Candida antarctica lipase B (CALB) would result in the faster-reacting enantiomer (e.g., the R-enantiomer) being converted to an ester, leaving the unreacted (S)-enantiomer in high enantiomeric excess. dss.go.thrsc.orgnih.gov The two compounds can then be separated. A related strategy, dynamic kinetic resolution (DKR), combines enzymatic resolution with a catalyst (e.g., a ruthenium complex) that continuously racemizes the unreacted alcohol enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the acylated product. mdpi.com

Green Chemistry and Sustainable Synthetic Routes in Benzimidazole Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. nih.gov Significant efforts have been made to develop more sustainable routes for the synthesis of the benzimidazole core.

These green approaches focus on several key areas:

Benign Solvents: Replacing traditional volatile organic compounds with environmentally friendly solvents like water or ethanol. wisdomlib.orgnih.gov

Catalysis: Employing heterogeneous, reusable, or non-toxic catalysts to improve efficiency and reduce waste. Examples include ferrous sulphate, zinc sulfide (B99878) nanoparticles, and copper(II) supported on alginate hydrogels. ajgreenchem.comwisdomlib.orgnih.govaip.org

Alternative Energy Sources: Using microwave irradiation or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. doi.org

Solvent-Free Conditions: Performing reactions neat (without any solvent) is a highly effective green strategy, as it eliminates solvent use, waste, and purification steps. semanticscholar.orgnih.gov

Table 3: Examples of Green Chemistry Approaches in Benzimidazole Synthesis

| Green Approach | Specific Method | Advantages | Citations |

| Green Catalyst | Ferrous sulphate (FeSO4) in ethanol/water | Inexpensive, non-toxic, readily available catalyst. | wisdomlib.org |

| Nanocatalyst | Zinc sulfide (ZnS) nanoparticles in ethanol | High efficiency, recyclability of the catalyst. | ajgreenchem.com |

| Biopolymer Support | Copper(II) on alginate hydrogel beads | Recyclable, biodegradable support, mild reaction conditions. | nih.gov |

| Alternative Energy | Ultrasonic irradiation with ZnFe2O4 catalyst | Reduced reaction times, high yields, catalyst recyclability. | doi.org |

| Solvent-Free Reaction | Grinding o-phenylenediamine and an aldehyde | Eliminates solvent, simple product isolation. | nih.gov |

These methods provide effective and environmentally responsible alternatives for the synthesis of the benzimidazole scaffold, a key component of the target molecule.

Advanced Spectroscopic and Structural Elucidation of 1 1 Methyl 2 Benzimidazolyl Ethanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the precise molecular structure of a compound in solution. For 1-(1-Methyl-2-benzimidazolyl)ethanol, the combination of ¹H and ¹³C NMR would confirm the connectivity of all atoms and the chemical environment of each nucleus.

Based on theoretical calculations for the analogous compound, 1-(1H-Benzimidazol-2-yl)ethanol, and experimental data from related N-substituted benzimidazoles, a definitive spectral profile for the title compound can be predicted. researchgate.net In the ¹H-NMR spectrum, the protons of the benzimidazole (B57391) ring are expected to appear in the aromatic region (approximately 7.2–7.8 ppm). The methine proton (CH-OH) would likely present as a quartet, coupled to the adjacent methyl protons. The hydroxyl (OH) proton would appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration. A key distinguishing feature for the title compound is a sharp singlet corresponding to the N-methyl (N-CH₃) group, anticipated around 3.8-4.0 ppm.

The ¹³C-NMR spectrum would corroborate this structure, with distinct signals for each carbon atom. The carbons of the benzimidazole ring would resonate in the 110–155 ppm range. The methine carbon (C-OH) and the methyl carbon of the ethanol (B145695) moiety would appear further upfield, while the N-methyl carbon signal would also be present in a characteristic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Based on calculated data for 1-(1H-Benzimidazol-2-yl)ethanol and known shifts for N-methyl groups)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.9 (s, 3H) | ~31 |

| C(OH)-H | ~5.1 (q, 1H) | - |

| CH₃-CH | ~1.7 (d, 3H) | ~22 |

| C H-OH | - | ~65 |

| Aromatic-H | ~7.2-7.8 (m, 4H) | - |

| Aromatic-C | - | ~110-142 |

| C=N | - | ~154 |

| OH | variable (br s, 1H) | - |

s = singlet, d = doublet, q = quartet, m = multiplet, br = broad. Data is predictive and based on analogies. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) and Characteristic Band Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides critical information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes.

For this compound, the most prominent band in the FT-IR spectrum would be a broad absorption in the 3400–3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, likely involved in hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methine groups would appear just below 3000 cm⁻¹. The "fingerprint region" (below 1650 cm⁻¹) would contain a series of complex bands, including C=N and C=C stretching vibrations of the benzimidazole ring system between 1620 and 1450 cm⁻¹, and a strong C-O stretching band for the secondary alcohol around 1100-1050 cm⁻¹. researchgate.netresearchgate.net Unlike its N-H analog, the spectrum for the title compound would be devoid of N-H stretching or bending vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound (Based on experimental and theoretical data for 1-(1H-Benzimidazol-2-yl)ethanol)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H Stretching |

| ~3060 | Medium | Aromatic C-H Stretching |

| ~2980 | Medium | Aliphatic C-H Stretching |

| ~1620, 1590 | Medium-Strong | C=N, C=C Aromatic Ring Stretching |

| ~1460 | Strong | C-H Bending |

| ~1070 | Strong | C-O Stretching |

Data is predictive and based on analogies. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₁₀H₁₂N₂O), the calculated exact mass is 176.09496 Da. An HRMS measurement would confirm this elemental composition.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal its fragmentation pattern, further confirming the structure. Based on data from the analogous compound 1-(1H-Benzimidazol-2-yl)ethanol, fragmentation would likely initiate with the loss of stable neutral molecules. mzcloud.org Common fragmentation pathways would include:

Loss of water (H₂O): From the ethanol side chain.

Loss of acetaldehyde (B116499) (CH₃CHO): Via cleavage of the bond between the ring and the side chain.

Cleavage of the methyl group: From the ethanol moiety.

Table 3: Predicted HRMS Data for this compound

| Species | Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₁₀H₁₂N₂O | 176.09496 |

| [M+H]⁺ | C₁₀H₁₃N₂O⁺ | 177.10224 |

| [M-CH₃]⁺ | C₉H₉N₂O⁺ | 161.06994 |

| [M-H₂O+H]⁺ | C₁₀H₁₁N₂⁺ | 159.09167 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides insight into the electronic structure of conjugated systems. The benzimidazole ring system in this compound is the primary chromophore.

Theoretical studies on the analog 1-(1H-Benzimidazol-2-yl)ethanol predict strong absorption bands in the UV region. researchgate.net These absorptions are attributed to π → π* transitions within the conjugated benzimidazole system. The title compound is expected to exhibit a similar absorption profile, with characteristic maxima between 240 nm and 285 nm. The N-methyl group is not expected to significantly alter the primary electronic transitions compared to the N-H analog.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions (Based on calculated data for 1-(1H-Benzimidazol-2-yl)ethanol in ethanol solvent)

| Predicted λmax (nm) | Type of Transition |

| ~282 | π → π |

| ~276 | π → π |

| ~245 | π → π* |

Data is predictive and based on analogies. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, the structure of its close analog, (±)-1-(1H-Benzimidazol-2-yl)ethanol, has been determined and serves as an excellent model. researchgate.net

The analog crystallizes in the orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit. researchgate.net The core benzimidazole ring system is nearly planar.

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsional Angles

The intramolecular geometry of this compound is expected to be very similar to that of its N-H analog. The bond lengths and angles within the benzimidazole ring would be characteristic of an aromatic heterocyclic system. The C-N and C=N bonds within the imidazole (B134444) portion would show lengths intermediate between single and double bonds due to electron delocalization. The geometry around the chiral carbon of the ethanol side chain would be tetrahedral.

Table 5: Selected Intramolecular Distances and Angles for Analog (±)-1-(1H-Benzimidazol-2-yl)ethanol

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | C-O | ~1.42 Å |

| Bond Length | C-C (side chain) | ~1.51 Å |

| Bond Length | C-N (imidazole) | ~1.35 Å |

| Bond Length | C=N (imidazole) | ~1.32 Å |

| Bond Angle | C-C-O | ~110° |

| Bond Angle | N-C-N | ~112° |

Data is from the crystal structure of the N-H analog. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of the N-H analog, 1-(1H-Benzimidazol-2-yl)ethanol, is dominated by a network of hydrogen bonds. researchgate.net Specifically, the hydroxyl group's hydrogen (O-H) acts as a donor to the sp²-hybridized nitrogen of a neighboring molecule (O-H···N), while the imidazole N-H proton donates to the oxygen atom of another molecule (N-H···O). These interactions link the molecules into a two-dimensional sheet structure. researchgate.net

Computational Chemistry Investigations of 1 1 Methyl 2 Benzimidazolyl Ethanol

Density Functional Theory (DFT) for Ground State Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular structure. icm.edu.plnih.gov

In a computational study of the closely related compound, ±1-(1H-Benzoimidazol-2-YL) Ethanol (B145695), the optimized molecular structure was determined. icm.edu.pl The benzimidazole ring system, consisting of fused benzene (B151609) and imidazole (B134444) rings, is nearly planar. researchgate.net Potential Energy Surface (PES) scans are performed to investigate the conformational flexibility of the molecule, particularly the rotation around key single bonds. For the ethanol substituent, the torsion angles are critical in defining the most stable conformer. In the case of ±1-(1H-Benzoimidazol-2-YL) Ethanol, the most stable conformation was identified at torsion angles of 151.85° and -75°. icm.edu.pl This analysis is crucial for understanding how the molecule occupies three-dimensional space, which influences its physical and chemical properties.

The optimized geometric parameters, such as bond lengths and angles, calculated via DFT, generally show good agreement with experimental data obtained from X-ray crystallography, validating the computational approach. nih.gov

Table 1: Selected Optimized Geometric Parameters for ±1-(1H-Benzoimidazol-2-YL) Ethanol (B3LYP/6-311++G(d,p)) This table is based on data for a closely related compound and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-C1 | 1.49 |

| C1-O3 | 1.35 | |

| C1-O4 | 1.21 | |

| C13-C9 | 1.39 | |

| Bond Angle (°) | C20-N17-C11 | 127.64 |

| C19-N17-C20 | 105.86 | |

| Dihedral Angle (°) | O4–C1–C2–C5 | 178.07 |

| C11–N17–C19–N22 | -179.61 |

Data sourced from a study on a related benzimidazole derivative for illustrative purposes of typical computational outputs. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energetics and Charge Distribution)

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comnih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity. researchgate.net

For ±1-(1H-Benzoimidazol-2-YL) Ethanol, the HOMO-LUMO energies were calculated using the B3LYP/6-311++G(d,p) method. icm.edu.pl The analysis of the molecular orbitals shows that the HOMO is typically localized on the benzimidazole ring, indicating this is the primary site for electrophilic attack. The LUMO is also generally distributed over the ring system. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.net These maps highlight the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. For benzimidazole derivatives, the nitrogen atoms of the imidazole ring are usually the sites of most negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. irjweb.comresearchgate.net

Table 2: Calculated Electronic Properties for ±1-(1H-Benzoimidazol-2-YL) Ethanol This table is based on data for a closely related compound and is for illustrative purposes.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.5293 |

| LUMO Energy | -0.8302 |

| HOMO-LUMO Energy Gap | 4.6991 |

Values are representative examples from DFT studies on related benzimidazole derivatives. irjweb.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, which aids in the interpretation of experimental spectra.

Vibrational Frequencies (FT-IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the vibrational modes observed in Infrared (IR) and Raman spectroscopy. icm.edu.pl For ±1-(1H-Benzoimidazol-2-YL) Ethanol, a detailed vibrational analysis was performed using the B3LYP/6-311++G(d,p) method. The calculated wavenumbers were found to be in good agreement with the experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity and other systemic errors. icm.edu.pl For example, the characteristic C-H stretching vibrations of the aromatic ring and the CH3 group, as well as C-N and C-C ring stretching modes, were assigned based on these calculations. icm.edu.pl

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). beilstein-journals.orgnih.gov Theoretical chemical shifts for ±1-(1H-Benzoimidazol-2-YL) Ethanol were calculated and showed a strong correlation with experimental data obtained in DMSO solution. icm.edu.pl The signals for aromatic protons, as well as the protons of the methyl and ethanol groups, were accurately predicted. icm.edu.pl This predictive power is invaluable for assigning signals in complex NMR spectra and confirming molecular structures. beilstein-journals.org

Table 3: Comparison of Experimental and Theoretical ¹³C and ¹H NMR Chemical Shifts (ppm) for ±1-(1H-Benzoimidazol-2-YL) Ethanol This table is based on data for a closely related compound and is for illustrative purposes.

| Atom | Experimental ¹³C icm.edu.pl | Theoretical ¹³C icm.edu.pl | Proton | Experimental ¹H icm.edu.pl | Theoretical ¹H icm.edu.pl |

|---|---|---|---|---|---|

| C2 | 155.1 | 157.9 | H17 | 3.41 | 3.52 |

| C4 | 122.5 | 123.0 | H18 | 4.95 | 5.06 |

| C5 | 122.5 | 123.0 | H19 | 2.42 | 2.51 |

| C6 | 138.9 | 140.1 | Aromatic | 7.72 - 7.48 | 7.65 - 7.39 |

| C7 | 138.9 | 140.1 | |||

| C8 | 115.2 | 115.0 | |||

| C9 | 115.2 | 115.0 |

Theoretical values calculated by the GIAO/DFT method. icm.edu.pl

Solvent Effects on Molecular Properties using Continuum Models (e.g., Polarizable Continuum Model, PCM)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate solvent effects. rsc.org In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

Advanced Molecular Modeling Techniques (e.g., Molecular Dynamics Simulations) for Systemic Behavior

While DFT provides insights into static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment at an atomistic level. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and systemic behavior over time. rsc.orgnih.gov

For a molecule like 1-(1-Methyl-2-benzimidazolyl)ethanol, MD simulations could be used to explore its dynamic conformational changes in solution, its interaction with solvent molecules like water or ethanol, and its potential to permeate biological membranes. rsc.orgnih.gov For example, MD simulations of ethanol have been used to understand its permeation through lipid bilayers and its effect on membrane structure. rsc.orgnih.gov Such simulations could provide a molecular-level understanding of how this compound behaves in a biological context, such as its interaction with protein targets or its transport properties, by revealing dynamic intermolecular interactions that are not captured by static quantum chemical calculations.

Coordination Chemistry and Metallosupramolecular Architectures Involving 1 1 Methyl 2 Benzimidazolyl Ethanol

Ligand Design Principles and Potential Coordination Modes (N-donors from benzimidazole (B57391), O-donors from hydroxyl)

The design of 1-(1-Methyl-2-benzimidazolyl)ethanol as a ligand is predicated on its ability to act as a chelate, binding to a metal center through multiple donor atoms. This chelation enhances the thermodynamic stability of the resulting complexes compared to coordination by analogous monodentate ligands.

The primary coordination sites are:

N-donor: The sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring is a potent Lewis base, readily available for coordination to a metal ion. The presence of a methyl group at the N1 position prevents deprotonation at this site, which can influence the ligand's electronic properties and steric profile. mdpi.com

O-donor: The hydroxyl group of the ethanol (B145695) substituent provides an oxygen donor atom. Upon deprotonation, this alcoholate group can form a strong covalent bond with the metal center, or it can coordinate as a neutral molecule.

Typically, this compound functions as a bidentate N,O-donor ligand, forming a stable five-membered chelate ring with a metal ion. This coordination mode has been observed in complexes of similar benzimidazole alcohol ligands. bohrium.comnih.gov In these arrangements, the ligand coordinates to the metal center via the imidazole nitrogen and the hydroxyl oxygen, a behavior well-documented for ligands containing both benzimidazole and alcohol functionalities. fao.orgnih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov Ethanol is commonly employed as the reaction medium, facilitating the dissolution of both the ligand and metal precursors like chlorides, nitrates, or acetates. nih.govuobabylon.edu.iq The reaction is often carried out at room temperature or with gentle heating under reflux to promote complex formation. uobabylon.edu.iq The resulting solid complexes can then be isolated by filtration, washed, and dried.

The coordination of this compound to various transition metals leads to complexes with distinct geometries, largely governed by the electronic configuration and preferred coordination number of the metal ion.

Cobalt(II) and Iron(II): For Co(II) and Fe(II), an octahedral geometry is commonly observed. rsc.org In a typical arrangement, the metal center is coordinated by two or three bidentate this compound ligands and potentially other co-ligands (like thiocyanate (B1210189) or water) to satisfy a coordination number of six. bohrium.comnih.govrsc.org For instance, a Co(II) complex with the analogous ligand (1-methyl-1H-benzimidazol-2-yl)methanol was found to have a distorted octahedral geometry. nih.gov

Palladium(II): Pd(II) ions, with a d⁸ electron configuration, have a strong preference for a square-planar coordination environment. jusst.org It is expected that this compound would form complexes of the type [PdL₂]X₂ or [PdL(X)₂] (where L is the ligand and X is an anionic co-ligand), consistent with this geometry. znaturforsch.com

Copper(II): Cu(II) complexes are known for their structural diversity due to the Jahn-Teller effect. Coordination with benzimidazole-based ligands can result in distorted octahedral, square pyramidal, or square-planar geometries. nih.govresearchgate.net

The oxidation state of the metal in these complexes is typically +2, as seen with Cu(II), Pd(II), Fe(II), and Co(II).

| Metal Ion | Common Oxidation State | Expected Coordination Geometry | Example from Analogous Systems |

|---|---|---|---|

| Co(II) | +2 | Distorted Octahedral | [Co(NCS)₂(C₉H₁₀N₂O)₂] nih.gov |

| Pd(II) | +2 | Square Planar | trans-[PdBr₂(L)₂] znaturforsch.com |

| Fe(II) | +2 | Octahedral | [Fe(L)₂(NCS)₂] rsc.org |

| Cu(II) | +2 | Distorted Octahedral / Square Pyramidal | [Cu(sac)₂(bzim)₂(H₂O)] researchgate.net |

Spectroscopic methods are crucial for confirming the coordination of this compound to a metal center.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum shows characteristic shifts. The stretching vibration of the C=N bond within the benzimidazole ring typically shifts to a lower wavenumber, indicating the coordination of the imidazole nitrogen to the metal. nih.gov Furthermore, changes in the broad O-H stretching band of the ethanol group are expected, signifying the involvement of the hydroxyl oxygen in coordination. bohrium.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand is characterized by π→π* transitions of the benzimidazole ring. When the ligand coordinates to a transition metal, these bands may shift, and new, weaker d-d transition bands can appear in the visible region of the spectrum. iosrjournals.org These d-d transitions are characteristic of the specific metal ion and its coordination geometry. For instance, studies on related Pd(II) complexes show that ligand-to-metal charge transfer bands can shift significantly upon complex formation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing diamagnetic complexes (e.g., Pd(II)). Upon coordination, the proton resonances of the ligand, particularly those on the ethanol side chain and the benzimidazole ring adjacent to the donor atoms, experience shifts due to the influence of the metal center. znaturforsch.com For example, in Pd(II) complexes with N-allylbenzimidazol-2-ylidene ligands, the signals for the protons near the metal center are distinctly shifted upon complexation. znaturforsch.com

Structural Analysis of Coordination Compounds by X-ray Diffraction

For example, the crystal structure of a Co(II) complex with a closely related ligand, 1-{1-[2-(o-tolyloxy)ethyl]-1H-benzimidazole-2-yl}ethan-1-ol, confirms that the ligand coordinates in a bidentate N,O-fashion, resulting in a distorted octahedral CoN₃O₃ coordination sphere. bohrium.com Similarly, the complex bis[(1-methyl-1H-benzimidazol-2-yl)methanol-κ²N³,O]bis(thiocyanato-κN)cobalt(II) features a distorted octahedral cobalt(II) ion coordinated by two bidentate benzimidazole-methanol ligands and two N-bound thiocyanate ligands. nih.gov Studies on Ni(II) complexes with similar benzimidazole-ethanol ligands also reveal distorted octahedral geometries. fao.org These examples strongly support the bidentate N,O-coordination mode for this compound, leading to predictable and stable metallosupramolecular architectures.

| Analogous Complex | Metal Center | Coordination Geometry | Key Structural Feature |

|---|---|---|---|

| [Co(L)₃]²⁺ (L = 1-{1-[2-(o-tolyloxy)ethyl]-1H-benzimidazole-2-yl}ethan-1-ol) bohrium.com | Co(II) | Distorted Octahedral | Bidentate N,O-chelation by three ligands. |

| [Co(NCS)₂(C₉H₁₀N₂O)₂] (C₉H₁₀N₂O = (1-methyl-1H-benzimidazol-2-yl)methanol) nih.gov | Co(II) | Distorted Octahedral | Bidentate N,O-chelation by two ligands. |

| [Ni(bbimae)(NCS)₂] (bbimae = 2-[bis(benzimidazol-2-ylmethyl)amino]ethanol) fao.org | Ni(II) | Distorted Octahedral | Tetradentate coordination from a related tripod-like ligand. |

| [Cu(sac)₂(bzim)₂(H₂O)] (bzim = benzimidazole) researchgate.net | Cu(II) | Distorted Square Pyramidal | Monodentate coordination of benzimidazole. |

Electronic and Redox Properties of Metal Complexes

The electronic properties of metal complexes derived from this compound are dictated by the interplay between the metal's d-orbitals and the ligand's molecular orbitals. These properties can be probed using techniques like cyclic voltammetry, which provides information about the redox potentials of the metal center.

For complexes of redox-active metals such as iron, the Fe(II)/Fe(III) couple is of particular interest. In related Fe(II) complexes with pyridyl-benzimidazole ligands, cyclic voltammetry has been used to study their solution-state redox behavior. rsc.org The potential of this redox couple is sensitive to the nature of the ligand, with the electron-donating properties of the benzimidazole and alcohol moieties influencing the stability of the different oxidation states. It is expected that complexes of this compound would exhibit quasi-reversible or reversible redox waves corresponding to metal-centered oxidation or reduction. In some cases, redox events can also be ligand-based or can trigger changes in the metal's spin state. nih.gov

Bioinorganic Chemistry Considerations for Ligand Design

Benzimidazole derivatives and their metal complexes are of significant interest in bioinorganic chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govnih.gov The structural motif of benzimidazole mimics natural purines, allowing these molecules to interact with biological targets like DNA and various enzymes. mdpi.comnih.gov

Reactivity Profiles and Transformational Pathways of 1 1 Methyl 2 Benzimidazolyl Ethanol

Reactions Involving the Hydroxyl Functionality (e.g., Oxidation to Carbonyl, Etherification, Esterification)

The secondary alcohol group in 1-(1-Methyl-2-benzimidazolyl)ethanol is a prime site for various chemical modifications, including oxidation, etherification, and esterification.

Oxidation to Carbonyl:

The oxidation of the secondary alcohol to its corresponding ketone, 1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethan-1-one, is a fundamental transformation. This reaction can be achieved using a variety of oxidizing agents. For instance, ruthenium complexes have been shown to catalytically oxidize 1-(1H-benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone using hydrogen peroxide as the oxidant. researchgate.net Other common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese dioxide (MnO2), which is particularly effective for allylic and benzylic alcohols. vanderbilt.educhemguide.co.uk The choice of reagent often depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. organic-chemistry.org

Table 1: Oxidation of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Ru(bpbp)(pbb)Cl / H₂O₂ | Catalytic amount of Ru complex, H₂O₂ as oxidant | Effective for benzimidazole-containing alcohols. researchgate.net |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild and selective, often used for sensitive substrates. vanderbilt.edu |

| Pyridinium Dichromate (PDC) | CH₂Cl₂ or DMF | Can oxidize primary alcohols to carboxylic acids in DMF. chemguide.co.uk |

| Manganese Dioxide (MnO₂) | Various solvents (e.g., CH₂Cl₂, acetone) | Selective for the oxidation of allylic and benzylic alcohols. vanderbilt.edu |

Etherification:

The hydroxyl group can undergo etherification to form ethers. Williamson ether synthesis, a classic method, involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. google.com Given that this compound is a secondary alcohol, this reaction is feasible. google.com More contemporary methods for the etherification of secondary benzylic alcohols include using alkoxyhydrosilanes as mediators or iron(III) chloride as a catalyst in green solvents like propylene (B89431) carbonate. rsc.orgnih.gov Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups can also be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). researchgate.net

Esterification:

Esterification of the hydroxyl group can be accomplished through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.ukmasterorganicchemistry.com However, for sterically hindered secondary alcohols, this method can be slow and may lead to decomposition. google.com Alternative methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or more modern reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) and a combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride. nih.govorganic-chemistry.org For particularly hindered alcohols, the use of benzotriazole (B28993) esters as intermediates has proven effective. researchgate.netresearchgate.net

Transformations of the Benzimidazole (B57391) Heterocycle

The benzimidazole ring system is a robust aromatic heterocycle, but it can undergo several transformations, including N-oxidation and substitution reactions on the benzene (B151609) ring.

N-Oxidation:

While direct N-oxidation of benzimidazoles can be challenging, benzimidazole N-oxides can be synthesized through various methods, often involving the cyclization of o-nitroaniline derivatives. acs.orgrsc.org These N-oxides are versatile intermediates. For example, 1,2-dimethylbenzimidazole (B1296689) 3-oxide reacts with acetylenecarboxylates in complex ways. acs.org The N-oxide functionality can also direct further reactions, such as photochemical rearrangements to form benzimidazolones or substitution reactions on the benzene ring. rsc.org

Ring-Fused Benzimidazoles:

The benzimidazole core can be further elaborated to form more complex, ring-fused systems. This can be achieved through various strategies, including transition metal-catalyzed intramolecular aminations and radical cyclizations. nih.gov For instance, palladium-catalyzed C-H activation can lead to the formation of benzimidazole-fused phenanthridines. nih.gov

Nucleophilic and Electrophilic Reactivity at Key Positions within the Molecule

The distribution of electrons in this compound gives rise to distinct nucleophilic and electrophilic centers within the molecule.

Nucleophilic Reactivity:

The most prominent nucleophilic site in the benzimidazole ring is the N3 atom, which possesses a lone pair of electrons and is considered π-deficient. chemicalbook.com This makes it susceptible to alkylation and other electrophilic attacks. The hydroxyl group's oxygen atom is also a nucleophilic center, participating in reactions like etherification and esterification. The nucleophilicity of benzimidazoles has been studied, and they are found to be less nucleophilic than amines like DMAP or DABCO but can still react with various electrophiles. rsc.org

Electrophilic Reactivity:

The primary electrophilic site is the carbon atom attached to the hydroxyl group. This carbon becomes particularly susceptible to nucleophilic attack upon protonation or activation of the hydroxyl group. The benzimidazole ring itself can undergo electrophilic substitution on the benzene portion (positions 4, 5, 6, and 7), which are considered π-excessive. chemicalbook.comlongdom.org The specific position of substitution is influenced by the directing effects of the substituents on the ring. For instance, nitration of 2-amino-1-methylbenzimidazole (B158349) leads to a mixture of 5- and 6-nitro derivatives. longdom.org The C2 position of the benzimidazole ring is generally prone to nucleophilic substitution, especially when a good leaving group is present. longdom.orgresearchgate.net However, in this compound, this position is already substituted.

Derivatization Pathways via Condensation Reactions (e.g., Schiff Base Formation from Oxidized Precursors)

Following the oxidation of the hydroxyl group to a ketone, 1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethan-1-one becomes a valuable precursor for condensation reactions, most notably the formation of Schiff bases.

Schiff Base Formation:

Schiff bases, or imines, are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.net The ketone derived from the oxidation of this compound can react with various primary amines in an alcoholic solvent, often with acid or base catalysis, to yield the corresponding Schiff base. researchgate.net These reactions are generally reversible and can be driven to completion by removing the water formed during the reaction. Schiff bases derived from benzimidazole moieties are of significant interest due to their wide range of biological activities.

Table 2: Representative Schiff Base Formation from 1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethan-1-one

| Amine Reactant | Reaction Conditions | Product Type |

|---|---|---|

| Aniline | Ethanol, reflux | N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethylidene)aniline |

| 4-Aminoantipyrine | Ethanol, catalytic acetic acid | Schiff base with an antipyrine (B355649) moiety |

| Thiosemicarbazide | Ethanol, reflux | Thiosemicarbazone |

| o-Phenylenediamine (B120857) | Methanol, reflux | Bis-benzimidazole derivative |

Catalytic Applications of 1 1 Methyl 2 Benzimidazolyl Ethanol and Its Derivatives

Role as Ligand in Transition Metal Catalysis (e.g., C-C Coupling Reactions, Oxidation Processes)

1-(1-Methyl-2-benzimidazolyl)ethanol and its derivatives serve as effective ligands in a variety of transition metal-catalyzed reactions, most notably in carbon-carbon (C-C) bond formation and oxidation processes. The benzimidazole (B57391) core, with its nitrogen donor atoms, coordinates with transition metals like palladium and copper, forming stable complexes that facilitate catalytic cycles.

In the realm of C-C coupling reactions , palladium complexes bearing benzimidazolyl ligands have demonstrated high catalytic activity. These ligands, often functioning as N-heterocyclic carbenes (NHCs), are instrumental in reactions such as the Suzuki-Miyaura coupling. While specific studies focusing solely on this compound are limited, related dinuclear palladium complexes with 2-benzimidazolyl ligands have been shown to be highly effective catalysts for Suzuki, Heck, and Sonogashira couplings of aryl bromides in aqueous or alcohol solvents. researchgate.net The bifunctional nature of these ligands, where a basic nitrogen atom in the benzimidazole framework can assist in the (trans)metalation step, is proposed to be crucial for their high catalytic activity. researchgate.net For instance, an N-heterocyclic carbene-palladium(II)-1-methylimidazole complex has been successfully employed in the Suzuki-Miyaura coupling of benzylic chlorides with arylboronic acids in water, highlighting the potential of such systems in forming diarylmethane derivatives. nih.gov

In oxidation processes , copper complexes with benzimidazole-containing ligands have shown significant promise. A dinuclear copper(I) complex with the ligand 3,3-dimethyl-1-(1-methyl-1H-benzo[d]imidazole-2-yl)-N-(propan-2-ylidene)butan-2-amine, a derivative structurally related to this compound, has been reported as an efficient catalyst for the aerobic oxidation of alcohols to aldehydes in the presence of TEMPO. nih.gov The study of such complexes provides valuable insights into the potential of this compound to act as a ligand in similar catalytic oxidations. The catalytic performance of these copper complexes is influenced by the electronic properties of the ligand system. nih.gov For example, a tetradentate copper(II) complex incorporating N-methyl imidazole (B134444) has been used for the aerobic oxidation of benzylic alcohols, with catalytic turnover requiring the addition of the nitroxyl (B88944) radical initiator TEMPO. rsc.org

The following table summarizes the catalytic performance of a related copper(I) complex in the aerobic oxidation of benzyl (B1604629) alcohol.

| Catalyst System | Substrate | Product | Yield (%) |

| Cu(I)L3 / TEMPO | Benzyl alcohol | Benzaldehyde | 69 |

| Data sourced from a study on a related benzimidazole-containing ligand system. nih.gov |

Development of Homogeneous and Heterogeneous Catalytic Systems

The versatility of this compound and its derivatives extends to their application in both homogeneous and heterogeneous catalysis.

Homogeneous catalytic systems are more common for these types of ligands, where the catalyst is dissolved in the reaction medium. This allows for high activity and selectivity due to the well-defined nature of the catalytic species. The aforementioned examples of palladium-catalyzed C-C coupling and copper-catalyzed oxidation are primarily conducted under homogeneous conditions. researchgate.netnih.govnih.govrsc.org The solubility of the metal complexes in organic solvents like ethanol (B145695) facilitates these reactions. nih.gov

The development of heterogeneous catalytic systems aims to overcome the challenges of catalyst separation and recycling associated with homogeneous systems. One approach involves the immobilization of the benzimidazole-based catalyst onto a solid support. For instance, a Brønsted acidic ionic liquid gel, derived from 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) and tetraethyl orthosilicate, has been used as a reusable heterogeneous catalyst for the synthesis of benzimidazoles. researchgate.net Another example is the use of a silica-immobilized Brønsted-Lewis acidic ionic liquid for the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole, demonstrating the potential for creating robust and recyclable catalysts. researchgate.net

A study on the direct synthesis of 2-methylbenzimidazole (B154957) from 2-nitroaniline (B44862) and ethanol utilized a heterogeneous Cu-Pd/γ-Al2O3 catalyst. This work highlights a pathway for synthesizing the core structure of the ligand of interest under heterogeneous conditions, which could be adapted for in-situ catalyst generation and application. nankai.edu.cnmdpi.com The modification of such catalysts, for example with magnesium, has been shown to significantly improve catalytic activity. nankai.edu.cnmdpi.com

Mechanistic Studies of Catalytic Cycles and Reaction Optimization

Understanding the mechanistic pathways of catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts. For catalytic systems involving this compound derivatives, mechanistic studies often focus on the role of the ligand in stabilizing the metal center and facilitating key elementary steps.

In palladium-catalyzed cross-coupling reactions , the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. The benzimidazole ligand plays a critical role in each of these steps. The electron-donating nature of the N-heterocyclic carbene (NHC) ligand can promote the oxidative addition of the aryl halide to the Pd(0) center. The bifunctional nature of some benzimidazolyl ligands, where a pendant basic nitrogen can interact with the boronic acid or its derivative, is thought to accelerate the transmetalation step. researchgate.net Reaction optimization often involves screening different bases, solvents, and temperatures to maximize the yield and turnover number of the catalyst.

In copper-catalyzed oxidation reactions , the mechanism is often more complex and can involve different copper oxidation states (Cu(I), Cu(II), Cu(III)). In the aerobic oxidation of alcohols catalyzed by a dinuclear copper(I) complex with a benzimidazole-containing ligand, Cu(III)2(bis-μ-oxo) and Cu(II)2(bis-μ-hydroxo) cores were identified as viable intermediates. nih.gov The reaction mechanism for the oxidation of benzyl alcohol by some copper(II)-salen complexes has been shown to proceed through either one- or two-electron oxidation pathways, depending on the substituents on the ligand. researchgate.net In some cases, the oxidation of primary alcohols is believed to be initiated by a copper(II)-superoxo species. dntb.gov.ua Mechanistic investigations using techniques like isotope labeling have been employed to understand the complex reaction networks in processes like ethanol steam reforming. nih.gov

The optimization of these catalytic reactions involves a systematic variation of parameters. For example, in the aerobic oxidation of benzylic alcohols catalyzed by a copper(II) complex, the relative quantities of substrate, catalyst, TEMPO, and an additional base (N-methyl imidazole) were systematically varied to determine the optimal conditions for achieving high yields. rsc.org

Sustainable Catalytic Processes utilizing Benzimidazole-based Systems

The principles of green chemistry are increasingly influencing the design of new catalytic processes, and systems based on this compound and its derivatives are well-suited for developing more sustainable methodologies.

A key aspect of sustainable catalysis is the use of environmentally benign solvents. Many catalytic reactions involving benzimidazole ligands can be performed in "green" solvents such as water or ethanol. nih.govrsc.org For example, the Suzuki-Miyaura coupling using an N-heterocyclic carbene-palladium(II)-1-methylimidazole complex is effectively carried out in neat water. nih.gov Similarly, the synthesis of 2-substituted benzimidazoles has been achieved in methanol (B129727) at ambient temperature without the need for a catalyst or additives. researchgate.net

The development of reusable heterogeneous catalysts, as discussed in section 7.2, is another cornerstone of sustainable chemistry. By immobilizing the benzimidazole-based catalyst on a solid support, it can be easily separated from the reaction mixture and reused multiple times, reducing waste and catalyst consumption. researchgate.netresearchgate.net

Furthermore, direct synthesis methods that reduce the number of synthetic steps and minimize waste are being explored. The direct synthesis of benzimidazoles from 2-nitroaniline and ethanol over a heterogeneous catalyst is an example of a more atom-economical and efficient process compared to traditional multi-step syntheses. nankai.edu.cnmdpi.com Photocatalytic processes also offer a sustainable route for the synthesis of benzimidazoles under mild conditions. rsc.org The use of inexpensive and readily available starting materials, such as biomass-derived ethanol, further enhances the sustainability of these catalytic systems. nih.gov

Design and Exploration of Functionalized Analogues of 1 1 Methyl 2 Benzimidazolyl Ethanol

Systematic Structural Modifications of the 1-Hydroxyethyl Side Chain

The 1-hydroxyethyl group at the C2 position of the benzimidazole (B57391) ring is a key site for structural modification. Its hydroxyl and methyl components offer multiple avenues for functionalization to alter the molecule's polarity, steric profile, and hydrogen-bonding capabilities.

Key modifications include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(1-methyl-2-benzimidazolyl)ethanone. This transformation changes the geometry and electronic nature of the side chain, replacing a hydrogen bond donor with an acceptor.

Esterification/Etherification: The hydroxyl group can be converted into esters or ethers. This masks the polar -OH group, increasing lipophilicity, which can influence how the molecule interacts with biological membranes.

Chain Elongation/Branching: The methyl group can be replaced with longer or more complex alkyl or aryl groups. For instance, replacing the methyl with a phenyl group would introduce significant steric bulk and potential for π-π stacking interactions.

Amino Acid Conjugation: The side chain can be linked to amino acids, creating peptide-benzimidazole hybrids. For example, studies have shown the synthesis of benzimidazole-tryptophan conjugates, demonstrating the feasibility of incorporating biomolecules at this position to create novel structures. researchgate.net

| Modification Type | Resulting Functional Group | Potential Impact on Properties | Example Structure |

|---|---|---|---|

| Oxidation | Ketone | Alters electronic profile; loss of H-bond donor | 1-(1-Methyl-2-benzimidazolyl)ethanone |

| Esterification | Ester | Increases lipophilicity; masks polarity | 1-(1-Methyl-2-benzimidazolyl)ethyl acetate |

| Chain Modification | Modified Alkyl/Aryl Side Chain | Introduces steric bulk; potential for new interactions | 1-(1-Methyl-2-benzimidazolyl)-1-phenylethanol |

| Amino Acid Conjugation | Peptide Hybrid | Introduces biocompatible motifs; potential for specific targeting researchgate.net | N-((1-(1-Methyl-2-benzimidazolyl)ethyl))-L-tryptophan |

Rational Design of Substitutions on the Benzene (B151609) Ring of the Benzimidazole Core

The benzene portion of the benzimidazole core is a prime target for substitution to modulate the electronic properties and steric profile of the entire molecule. The rational design of these substitutions is crucial for tuning the scaffold's interactions with biological targets. nih.gov Synthetic strategies often involve the condensation of a substituted o-phenylenediamine (B120857) with an appropriate acid or aldehyde. rsc.org

Common substitutions and their synthetic rationale:

Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can be introduced to increase electron density. The presence of a methoxy group can be identified by a C-O-C stretching band in IR spectra and a characteristic singlet peak for the -OCH₃ protons in ¹H NMR spectra. nih.gov

Halogens: Besides chlorine, other halogens like fluorine or bromine can be introduced. These can alter lipophilicity and can serve as handles for further cross-coupling reactions.

| Substituent | Position(s) | Starting Material Example | Effect on Ring Electronics | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | C5 / C6 | 4-Nitro-o-phenylenediamine | Strongly electron-withdrawing | rsc.orgtsijournals.com |

| Chloro (-Cl) | C5 / C6 | 4-Chloro-o-phenylenediamine | Electron-withdrawing (inductive), weakly donating (resonance) | rsc.org |

| Methoxy (-OCH₃) | C5 / C6 | 4-Methoxy-o-phenylenediamine | Strongly electron-donating | nih.gov |

| Methyl (-CH₃) | C5 / C6 | 4-Methyl-o-phenylenediamine | Weakly electron-donating | nih.gov |

Exploration of N-Alkylation and N-Arylation Strategies beyond Methylation

The N1 position of the benzimidazole ring is readily functionalized. While the parent compound is N-methylated, a wide array of N-alkylation and N-arylation strategies can be employed to introduce different groups, which can profoundly influence the molecule's conformation and biological activity. nih.gov These reactions are typically performed by treating the N-H benzimidazole precursor with a suitable halide or other electrophile in the presence of a base. rsc.org

Key strategies include:

Alternative N-Alkylation: Instead of methyl iodide, other alkyl halides like ethyl bromide or benzyl (B1604629) chloride can be used to introduce larger or more functionalized alkyl groups. For instance, reaction with 1-bromo-2-chloroethane (B52838) can introduce a chloroethyl group, which can be used for subsequent synthetic transformations. tsijournals.com Microwave-assisted synthesis has been shown to produce N-substituted derivatives in moderate to excellent yields (40% to 99%). rsc.org

N-Arylation: The introduction of an aryl group, such as a phenyl or substituted phenyl ring, can provide opportunities for additional steric and electronic interactions, such as π-stacking.

N-Alkoxylation: An alternative to N-alkylation is N-alkoxylation. A study demonstrated the synthesis of 1-alkoxy-2-alkyl-benzimidazoles from 2-nitroanilines, offering a different class of N1-functionalized derivatives. manchester.ac.uk

| Strategy | Reagent Example | N1-Substituent | Synthetic Method | Reference |

|---|---|---|---|---|

| N-Alkylation | 1-Bromo-2-chloroethane | -CH₂CH₂Cl | Conventional heating or microwave irradiation | rsc.orgtsijournals.com |

| N-Alkylation | Benzyl chloride | -CH₂Ph | Base-mediated nucleophilic substitution | rsc.org |

| N-Arylation | Fluorobenzene (activated) | -Ph | Nucleophilic aromatic substitution | nih.gov |

| N-Alkoxylation | Alkyl Halide (in tandem reaction) | -O-Alkyl | Tandem N-alkylation-cyclization-O-alkylation | manchester.ac.uk |

Synthesis of Bifunctional and Multidentate Ligand Architectures for Complex Applications

Building upon the core structure of 1-(1-methyl-2-benzimidazolyl)ethanol, more complex architectures can be synthesized. These bifunctional or multidentate ligands are designed for applications such as metal ion coordination, sensing, or as building blocks for supramolecular assemblies.

Design approaches include:

Dimerization: Symmetrical dimers can be created by linking two benzimidazole units. The use of dihalogenated linkers, such as 1,4-dibromobutane, in reaction with a benzimidazole precursor can lead to the formation of molecules where two benzimidazole rings are tethered by an alkyl chain. tsijournals.com This creates a bidentate ligand capable of chelating metal ions.

Hybridization with Other Heterocycles: The benzimidazole scaffold can be hybridized with other pharmacologically important heterocycles. nih.gov For example, a benzimidazole moiety could be linked to a triazole or imidazole (B134444) ring, as seen in antifungal agents, to create a hybrid molecule with potentially synergistic or novel activities.

Attachment of Functional Arms: Reactive groups on the benzimidazole core or its substituents can be used to attach other functional units. For example, a terminal chloro group on an N-alkyl chain can be substituted with azides, amines, or thiols to append new functionalities.

Elucidation of Structure-Property Relationships in Related Benzimidazole Scaffolds

The systematic modifications described in the preceding sections are fundamental to understanding the structure-property relationships (SPRs) and structure-activity relationships (SARs) of the benzimidazole class of compounds. researchgate.netnih.gov The benzimidazole nucleus is considered a "master key" that can be tailored to fit various biological targets. cu.edu.ng

Key findings from SAR analyses indicate:

Influence of Substituent Position: Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring have been shown to be critical in modulating biological activity. nih.gov

Role of N1-Substituents: The nature of the substituent at the N1 position can greatly influence the molecule's potency and selectivity. The steric bulk and electronic nature of this group can dictate the orientation of the molecule within a binding pocket. nih.gov

Side Chain Importance: The functional groups and side chains attached to the core, such as the 1-hydroxyethyl group at C2, play a significant role in defining the physicochemical properties and biological functions of the molecule. researchgate.net

By correlating these structural changes with observed properties, researchers can rationally design new analogues of this compound with enhanced efficacy, selectivity, or novel functionalities for a wide array of applications.

Q & A

Q. What are the established synthetic routes for 1-(1-Methyl-2-benzimidazolyl)ethanol, and what critical parameters influence yield?

The synthesis typically involves cyclocondensation or functional group transformations. One method uses lactic acid and 4 N HCl under reflux (10 hours), followed by neutralization with ammonia and recrystallization in ethanol (70% yield) . Alternative routes employ Claisen-Schmidt condensation , where 1-acetyl-2-methyl-1H-benzimidazole reacts with aromatic aldehydes in ethanol/water with 10% NaOH, requiring precise pH control during acid quenching for crystallization . Key parameters include:

Q. Which analytical techniques are most effective for characterizing this compound and assessing purity?

- Vibrational Spectroscopy : FT-IR and Raman spectroscopy identify functional groups (e.g., hydroxyl, benzimidazole rings) and confirm hydrogen bonding patterns .

- Chromatography : TLC (benzene/chloroform/methanol, 60:20:20) monitors reaction progress, while HPLC quantifies impurities .

- NMR and Mass Spectrometry : H/C NMR resolves methyl and ethanol moieties, and HRMS validates molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency and scalability?

- Catalyst Screening : Evaluate alternatives to HCl (e.g., Lewis acids) to reduce corrosion and enhance selectivity .

- Solvent Engineering : Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Flow Chemistry : Continuous flow systems may reduce reaction time and improve heat management during reflux .

Q. What mechanistic insights exist for key reactions involving this compound?

The Claisen-Schmidt condensation proceeds via enolate formation from 1-acetyl-2-methyl-1H-benzimidazole under basic conditions, followed by nucleophilic attack on the aldehyde. Kinetic studies reveal rate-limiting enolate generation, influenced by NaOH concentration . In cyclocondensation , protonation of lactic acid by HCl activates the carbonyl group for nucleophilic attack by benzene-1,2-diamine, forming the benzimidazole core .

Q. How can computational modeling predict physicochemical and biological properties?

- DFT Calculations : Optimize molecular geometry and predict vibrational spectra, validated against experimental FT-IR data .

- Molecular Docking : Screen against fungal CYP51 or bacterial targets to rationalize antimicrobial activity .

- ADMET Prediction : Tools like SwissADME estimate logP (hydrophobicity) and metabolic stability to guide derivatization .

Q. What green chemistry approaches are viable for sustainable synthesis?

- Biocatalysis : Explore lipases or oxidoreductases for enantioselective synthesis under mild conditions .

- Solvent-Free Reactions : Microwave-assisted synthesis reduces energy consumption and eliminates solvent waste .

- Waste Minimization : Recover unreacted starting materials via column chromatography or membrane filtration .

Q. How does structural modification impact biological activity?

Q. What challenges arise during purification, and how are they addressed?

- Byproduct Formation : Hydrazine byproducts in condensation reactions require careful pH control during crystallization .

- Polymorphism : Recrystallization in mixed solvents (ethanol/water) ensures a single crystalline phase .

- Scale-Up Issues : Filtration under reduced pressure and continuous drying prevent solvent retention in bulk batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.